BrC1=CC(OCC)=C(OC)C=C1C#N
. This indicates that the molecule consists of a benzene ring with bromine, ethoxy, methoxy, and nitrile substituents.
2-Bromo-4-ethoxy-5-methoxybenzonitrile is an organic compound characterized by its unique molecular structure, which includes a bromine atom, an ethoxy group, and a methoxy group attached to a benzonitrile backbone. The compound has the molecular formula and is recognized for its potential applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
2-Bromo-4-ethoxy-5-methoxybenzonitrile falls under the category of brominated aromatic compounds and is classified as a benzonitrile derivative. Its specific structural features make it a valuable intermediate in organic synthesis.
The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile typically involves the bromination of 4-ethoxy-5-methoxybenzonitrile. This reaction can be conducted using bromine or sources such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is performed in an organic solvent, commonly dichloromethane or chloroform, under controlled temperature conditions to achieve selective bromination.
2-Bromo-4-ethoxy-5-methoxybenzonitrile is involved in several chemical reactions:
The major products formed from these reactions include:
The mechanism of action for 2-Bromo-4-ethoxy-5-methoxybenzonitrile varies depending on its application:
The specific molecular targets and pathways involved depend on the context of its use in research.
Key physical properties include:
Chemical properties include:
Relevant data can be gathered from chemical databases like PubChem, which provide comprehensive details on physical and chemical characteristics .
The applications of 2-Bromo-4-ethoxy-5-methoxybenzonitrile span several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2